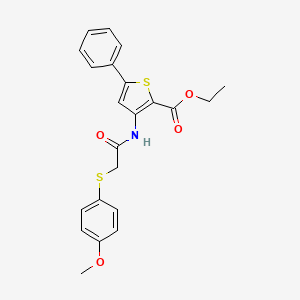

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate, also known as MPAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

- Thiophene derivatives, including this compound, have demonstrated significant pharmacological activities. Researchers explore their potential as drug candidates due to their diverse biological effects. For instance, they might exhibit anti-inflammatory, antioxidant, or antitumor properties .

- Thiophenes find extensive use in material science. Their π-conjugated systems make them suitable for organic electronics. Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate could serve as a building block for conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT-based materials are employed in biosensors, hydrogels, and tissue engineering scaffolds .

- Innovative approaches involve cyclization of functionalized alkynes to synthesize substituted thiophenes. This method allows regiospecific construction of the thiophene ring in a single step, often with high atom economy. Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate exemplifies this strategy .

Pharmacology and Medicinal Chemistry

Material Science and Organic Electronics

Catalysis and Atom-Economical Syntheses

Wirkmechanismus

Thiophene derivatives

Thiophene is a five-membered heterocyclic compound with one sulfur atom. Thiophene derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Indole derivatives

The compound also contains an indole moiety. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

ethyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S2/c1-3-27-22(25)21-18(13-19(29-21)15-7-5-4-6-8-15)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPPGCZUOZFHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)